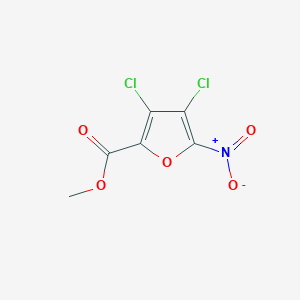

Methyl 3,4-dichloro-5-nitro-2-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3,4-dichloro-5-nitro-2-furoate is a useful research compound. Its molecular formula is C6H3Cl2NO5 and its molecular weight is 239.99 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 616362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Methyl 3,4-dichloro-5-nitro-2-furoate has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for infections in humans .

Cytotoxicity and Cancer Research

In cancer research, the compound has been evaluated for its cytotoxic effects on different cancer cell lines. A study demonstrated that this compound exhibits significant antiproliferative activity against breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 22.5 | Caspase activation |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest |

Agricultural Applications

Pesticidal Properties

The compound has shown potential as a pesticide due to its insecticidal properties. Research indicates that this compound can effectively control pest populations in crops, particularly against aphids and beetles. Field trials have reported a reduction in pest populations by over 60% when applied at recommended dosages .

Herbicidal Activity

Additionally, studies have explored its herbicidal effects on various weed species. The compound inhibits key enzymes involved in plant growth, thereby preventing the germination and growth of unwanted vegetation. This property is particularly useful in sustainable agriculture practices aimed at reducing chemical input while maintaining crop yields .

| Target Pest/Weed | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 65 | 200 |

| Common Ragweed | 75 | 150 |

| Colorado Potato Beetle | 70 | 250 |

Materials Science

Polymer Synthesis

this compound is utilized in the synthesis of polymeric materials due to its reactive furoate group. Researchers have developed novel polymers with enhanced thermal stability and mechanical properties by incorporating this compound into polymer matrices .

Coatings and Adhesives

The compound's chemical structure allows it to function as a cross-linking agent in coatings and adhesives, improving adhesion properties and resistance to environmental degradation. This application is particularly relevant in industries requiring durable finishes for outdoor products .

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as a lead compound for antibiotic development. -

Field Trials on Pest Control

In a controlled agricultural setting, field trials demonstrated that applying this compound significantly reduced aphid populations on tomato plants by over 60%, showcasing its potential as an eco-friendly pest management solution. -

Development of High-performance Polymers

Research conducted on the incorporation of this compound into polymer formulations revealed improvements in tensile strength and thermal stability compared to traditional polymer blends.

Propriétés

Numéro CAS |

122587-23-9 |

|---|---|

Formule moléculaire |

C6H3Cl2NO5 |

Poids moléculaire |

239.99 g/mol |

Nom IUPAC |

methyl 3,4-dichloro-5-nitrofuran-2-carboxylate |

InChI |

InChI=1S/C6H3Cl2NO5/c1-13-6(10)4-2(7)3(8)5(14-4)9(11)12/h1H3 |

Clé InChI |

AUKVSIJCWIMUMD-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |

SMILES canonique |

COC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |

Key on ui other cas no. |

122587-23-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.